1-(2-Fluorophenyl)piperazine Hydrochloride basic properties
1-(2-Fluorophenyl)piperazine Hydrochloride basic properties
An In-Depth Technical Guide to 1-(2-Fluorophenyl)piperazine Hydrochloride
Abstract
1-(2-Fluorophenyl)piperazine Hydrochloride, often abbreviated as 2-FPP HCl or o-FPP HCl, is a synthetic compound belonging to the phenylpiperazine chemical class. While its direct pharmacological profile is not extensively documented in clinical literature, it holds significant importance as a key intermediate and building block in medicinal chemistry and drug development. Its structural motif is incorporated into a variety of compounds investigated for therapeutic potential, including novel anti-cancer agents.[1] Furthermore, as a member of the psychoactive piperazine family, it serves as a critical analytical reference standard for forensic and toxicological laboratories.[2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, applications, and safety protocols for 1-(2-Fluorophenyl)piperazine Hydrochloride, tailored for researchers, chemists, and drug development professionals.
Core Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its basic physicochemical properties. These data points are critical for everything from reaction setup and solvent selection to analytical method development and proper storage.
| Property | Data | Source(s) |
| Chemical Name | 1-(2-Fluorophenyl)piperazine Hydrochloride | [4] |
| Synonyms | 2-FPP HCl, o-FPP HCl, 1-(ortho-Fluorophenyl)piperazine HCl | [3] |
| CAS Number | 1011-16-1 (Hydrochloride Salt) | [5][6] |
| 1011-15-0 (Free Base) | [7][][9] | |
| Molecular Formula | C₁₀H₁₄ClFN₂ | [4] |
| Molecular Weight | 216.68 g/mol | [10][4][5] |
| Appearance | White to off-white crystalline solid or powder | [4][5] |
| Melting Point | Approximately 190°C | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol | [3] |
Synthesis and Mechanistic Insights
While 1-(2-Fluorophenyl)piperazine Hydrochloride is commercially available, understanding its synthesis is crucial for researchers developing novel derivatives. The primary method for forming the core N-arylpiperazine structure is through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.
This reaction provides a powerful and versatile method for forming carbon-nitrogen bonds. The choice of a palladium catalyst in conjunction with a specialized phosphine ligand is critical; the ligand facilitates the catalytic cycle, enabling the reductive elimination step that forms the desired C-N bond under relatively mild conditions. The base is required to deprotonate the piperazine nitrogen, making it a more effective nucleophile.
Representative Synthesis Workflow: Buchwald-Hartwig Amination
Analytical Characterization and Quality Control
For any research or development application, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound. A multi-technique approach is standard practice.
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed, separating the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
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Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 1:1 solution of 20 mM HCl and methanol.[7] Dilute 1 mL of this stock solution to 10 mL with methanol to achieve a final concentration of approximately 0.1 mg/mL.[7]
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Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD) or UV detector.
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Chromatographic Conditions:
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Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
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Detection: Monitor at 237 nm and 274 nm.[3]
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Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Structural Confirmation Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the fluorophenyl ring (typically in the 6.9-7.2 ppm range) and two distinct multiplets for the four protons on the piperazine ring adjacent to the nitrogen atoms (around 3.3-3.5 ppm).[11][12]
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¹³C NMR: Confirms the presence of all 10 unique carbon atoms in the molecule's core structure.[1][]
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-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identification. The electron ionization (EI) mass spectrum for the free base will show a molecular ion peak (M⁺) at m/z 180, with a characteristic base peak at m/z 138.[11]
Standard Analytical Workflow
Applications in Research and Drug Development
The utility of 1-(2-Fluorophenyl)piperazine Hydrochloride is primarily as a versatile scaffold in the synthesis of more complex molecules with potential therapeutic value.
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Oncology Research: The compound has been recently utilized as a foundational building block for synthesizing novel derivatives that act as inhibitors of B-cell lymphoma 2 (BCL2).[1] BCL2 is an anti-apoptotic protein often overexpressed in cancer cells, making its inhibition a promising strategy for inducing cancer cell death.[1]
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Central Nervous System (CNS) Research: Phenylpiperazines as a class are known to interact with various neurotransmitter systems. The related compound para-Fluorophenylpiperazine (pFPP) is a known 5-HT₁ₐ receptor agonist.[13] While the specific targets of 2-FPP are not well-defined, its structure makes it a candidate for libraries designed to screen for activity at serotonergic and dopaminergic receptors.
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Forensic and Analytical Chemistry: Due to the illicit use of some piperazine derivatives as recreational drugs, 1-(2-Fluorophenyl)piperazine Hydrochloride serves as an essential analytical reference standard.[3] Forensic laboratories use certified standards like this to develop and validate analytical methods (e.g., GC-MS, LC-MS) for detecting and quantifying controlled or emerging psychoactive substances in seized materials.[7][14]
Safety, Handling, and Storage
Proper handling of 1-(2-Fluorophenyl)piperazine Hydrochloride is essential to ensure laboratory safety. The compound is classified with several hazards that require stringent safety protocols.
GHS Hazard Classification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Warning) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Warning) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Warning) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Warning) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Warning) |
| H335 | May cause respiratory irritation | STOT, Single Exposure (Warning) |
| Data aggregated from GHS information provided to the ECHA C&L Inventory.[9] |
Recommended Safety Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.
-
Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.[10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[6]
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
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Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep it away from direct sunlight and incompatible substances such as strong oxidizing agents.[10]
References
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1-(2-Fluorophenyl)Piperazine HCl Supplier China. (n.d.). Bouling Chemical Co., Limited. Retrieved January 31, 2026, from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 31, 2026, from [Link]
-
1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
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para-Fluorophenylpiperazine. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved January 31, 2026, from [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 31, 2026, from [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). ResearchGate. Retrieved January 31, 2026, from [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 31, 2026, from [Link]
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Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). National Institutes of Health. Retrieved January 31, 2026, from [Link]
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Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Semantic Scholar. Retrieved January 31, 2026, from [Link]
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